molecular formula C13H16Cl2N2O B13377129 3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide

3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide

Cat. No.: B13377129
M. Wt: 287.18 g/mol
InChI Key: ZNAATWBFCDCMII-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide is a chemical compound that features a cyclopentyl group attached to a propanamide backbone, with a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide typically involves the reaction of cyclopentylamine with 3,5-dichloro-2-pyridinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide involves its interaction with specific molecular targets. The dichloro groups on the pyridine ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The cyclopentyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(3,5-difluoro-2-pyridinyl)propanamide
  • 3-cyclopentyl-N-(3,5-dibromo-2-pyridinyl)propanamide

Uniqueness

3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide is unique due to the presence of dichloro groups, which can significantly influence its reactivity and binding properties compared to its difluoro or dibromo analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

3-cyclopentyl-N-(3,5-dichloropyridin-2-yl)propanamide

InChI

InChI=1S/C13H16Cl2N2O/c14-10-7-11(15)13(16-8-10)17-12(18)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H,16,17,18)

InChI Key

ZNAATWBFCDCMII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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